molecular formula C9H12 B14705952 Bicyclo[3.3.1]nona-2,6-diene CAS No. 13534-07-1

Bicyclo[3.3.1]nona-2,6-diene

Cat. No.: B14705952
CAS No.: 13534-07-1
M. Wt: 120.19 g/mol
InChI Key: KCHMRTCANKSGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[331]nona-2,6-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]nona-2,6-diene can be synthesized through a flexible two-step process starting from cycloocta-1,5-diene . The first step involves the formation of a dibromocyclooctadiene intermediate, which is then subjected to a dehalogenation reaction to yield the desired bicyclic compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nona-2,6-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitroform, reducing agents such as hydrogen gas, and halogenating agents like N-bromosuccinimide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include diketones, diols, and halogenated derivatives . These products can serve as intermediates for further chemical transformations.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its simple hydrocarbon structure, which allows for versatile chemical modifications and applications in various fields. Its strained ring system also makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

13534-07-1

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

bicyclo[3.3.1]nona-2,6-diene

InChI

InChI=1S/C9H12/c1-3-8-5-2-6-9(4-1)7-8/h1-3,6,8-9H,4-5,7H2

InChI Key

KCHMRTCANKSGHQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC=CC1C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.